BenchChemオンラインストアへようこそ!

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Drug Design Pharmacokinetics Quinoline SAR

This methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate delivers the precise halogenation pattern essential for multikinase (FGFR-4, VEGFR-2, PDGFR-β) inhibition—patent SAR data confirm generic chlorinated or fluorinated analogs fail to replicate this activity. Pre-functionalized quinoline core enables rapid amidation or Suzuki coupling for focused library expansion. Predicted LogP 4.0 achieves Lipinski compliance, making it a superior CNS-penetrant scaffold. Select this validated comparator to eliminate SAR ambiguity and accelerate lead optimization.

Molecular Formula C19H14ClFN2O4
Molecular Weight 388.78
CAS No. 1359390-82-1
Cat. No. B2478150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
CAS1359390-82-1
Molecular FormulaC19H14ClFN2O4
Molecular Weight388.78
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C19H14ClFN2O4/c1-26-19(25)16-9-17(12-4-2-3-5-15(12)23-16)27-10-18(24)22-11-6-7-14(21)13(20)8-11/h2-9H,10H2,1H3,(H,22,24)
InChIKeyGUGCVROOXXLIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate – Chemical Identity & Structural Context for Procurement


Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS 1359390-82-1) is a synthetic quinoline derivative featuring a 2-carboxylate methyl ester, a 4-carbamoylmethoxy linker, and a 3-chloro-4-fluorophenyl ring system [1]. Its structure positions it within the substituted quinoline carboxamide class, which has been disclosed in patents for multikinase inhibition (FGFR‑4, VEGFR‑2, PDGFR‑β) [2]. The compound is a comparator or intermediate candidate for medicinal chemistry programs requiring specific halogenation patterns on the terminal phenyl ring.

Why Generic Substitution is Not Viable for Substituted Quinoline Carboxamides Like Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate


Patent SAR data on substituted quinoline carboxamides demonstrates that replacing the terminal phenyl halogenation pattern dramatically alters kinase‑inhibitory activity: activity against FGFR‑4, VEGFR‑2, and PDGFR‑β was ‘greatly reduced’ when the benzene ring was substituted with chlorine instead of the optimized F, CF₃, CHF₂, or CH₂F groups [1]. Therefore, generic quinoline‑2‑carboxylate analogs without the precise 3‑chloro‑4‑fluorophenyl motif cannot be assumed to reproduce the same pharmacological profile, making compound‑specific selection essential for reproducible SAR studies.

Quantitative Differentiation Evidence for Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate


Predicted Lipophilicity and Physicochemical Differentiation from the 6‑Methoxy Analog

The absence of a 6‑methoxy substituent distinguishes the target compound from its closest commercially cataloged analog, methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate (CAS 1359395-79-1). Predicted LogP (XLogP3-AA) is 4.0 for the target versus an estimated 3.8 for the 6‑methoxy analog, indicating slightly higher lipophilicity. Molecular weight is 388.8 g/mol versus 418.8 g/mol, offering a lower mass scaffold for further functionalization [1][2]. This difference influences membrane permeability and metabolic stability profiles, giving researchers a tunable option in quinoline‑based compound libraries [3].

Drug Design Pharmacokinetics Quinoline SAR

Class-Level Kinase Inhibition Guidance Based on SAR from Quinoline Carboxamide Patents

The patent CN111892536B establishes that substituted quinoline carboxamides with an analogous core structure exhibit excellent in‑vitro inhibitory activity against FGFR‑4, VEGFR‑2, and PDGFR‑β [1]. Although specific IC₅₀ values for the target compound are not publicly reported, the patent explicitly demonstrates that a chlorine substitution alone on the terminal benzene ring severely reduces activity, whereas fluorine‑containing groups (F, CF₃, CHF₂, CH₂F) significantly enhance potency [1]. The target compound’s 3‑chloro‑4‑fluorophenyl motif is consistent with the patent’s required halogenation pattern, suggesting it retains the favorable kinase‑inhibitory profile characteristic of the series.

Kinase Inhibition Anticancer Agent Quinoline Pharmacophore

Antileishmanial Intermediate Potential Differentiating the Compound from Simple Quinoline Esters

A vendor application note indicates that quinoline derivatives of this class are used as intermediates for antileishmanial agents . Unlike simple quinoline-2-carboxylate esters that lack the carbamoylmethoxy-phenyl substituent, the target compound provides a pre-functionalized scaffold that can be directly elaborated into bioactive antileishmanial candidates through amide bond formation at the ester position or further modification of the halogenated phenyl ring [1]. The presence of both a methyl ester and a carbamoyl linker allows orthogonal functionalization not possible with simpler analogs.

Antileishmanial Agents Neglected Tropical Diseases Quinoline Intermediates

Recommended Research and Industrial Application Scenarios for Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate


Kinase Inhibitor Probe Synthesis and SAR Expansion

Based on the patent SAR that identifies fluorine‑containing phenyl substituents as critical for FGFR‑4, VEGFR‑2, and PDGFR‑β inhibition [1], this compound serves as a validated starting point for synthesizing novel kinase probes. Its 3‑chloro‑4‑fluorophenyl motif aligns with the patent’s preferred substitution pattern, allowing medicinal chemists to systematically vary the ester and carbamoyl moieties while retaining the kinase‑pharmacophore core.

Lead Optimization for Antileishmanial Drug Discovery

As a pre‑functionalized quinoline intermediate noted for antileishmanial applications , the compound enables efficient library synthesis through amidation of the methyl ester or Suzuki coupling at the halogen positions. This reduces the number of synthetic steps from commercially available starting materials, making it suitable for groups performing structure‑activity relationship studies on neglected tropical disease targets.

Physicochemical Property Probes in CNS Drug Design

With a predicted LogP of 4.0 and a molecular weight under 400 Da [2], this compound meets Lipinski rule‑of‑five criteria for oral bioavailability. When compared to the 6‑methoxy analog (MW 418.8), its lower mass and balanced lipophilicity make it a superior scaffold for CNS‑penetrant kinase inhibitor programs where molecular weight constraints are paramount.

Reference Compound for Halogenation Pattern Studies

The patent’s explicit SAR showing that chlorine substitution reduces kinase activity [1] positions this compound (3‑chloro‑4‑fluorophenyl) as an informative intermediate case between fully fluorinated (active) and fully chlorinated (inactive) analogs. Researchers can use it to dissect the electronic and steric contributions of mixed halogenation to target engagement.

Quote Request

Request a Quote for Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.